2-(2-methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
Description
2-(2-Methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with an acetamide moiety. The acetamide chain is further modified with a 2-methoxyphenoxy group. This structure combines electron-donating methoxy substituents with a sulfur-containing thiadiazole ring, which may enhance metabolic stability and intermolecular interactions.
Properties
Molecular Formula |
C18H17N3O4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C18H17N3O4S/c1-23-13-9-7-12(8-10-13)17-20-18(26-21-17)19-16(22)11-25-15-6-4-3-5-14(15)24-2/h3-10H,11H2,1-2H3,(H,19,20,21,22) |
InChI Key |
UZLPWEFNDGMVMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(2-methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydroxide can be used. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The methoxyphenyl and thiadiazolyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on physicochemical properties, synthetic efficiency, and substituent effects. Key analogs are drawn from and , which detail compounds with 1,3,4-thiadiazole or thiazolidinedione cores and analogous acetamide linkages.
Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycle Differences: The target compound’s 1,2,4-thiadiazole core differs from the 1,3,4-thiadiazole in analogs (5k, 5l).
Substituent Effects: Thiadiazole Substituents: The target’s 4-methoxyphenyl group at position 3 contrasts with sulfur-containing substituents (methylthio, ethylthio) in analogs. The latter may increase lipophilicity, affecting membrane permeability . Phenoxy Groups: All compounds share a 2-methoxyphenoxy moiety, suggesting a conserved role in hydrogen bonding or π-π stacking.
Synthetic Efficiency: Yields for analogs range from 68% (5l) to 85% (5m), indicating variability in reaction optimization.
Pharmacological Implications
- Hypoglycemic Activity : Compounds in with thiazolidinedione cores exhibit hypoglycemic effects, likely via PPARγ activation . The target’s thiadiazole core may target different pathways, highlighting the impact of heterocycle choice.
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a novel synthetic derivative that incorporates a thiadiazole moiety, which has been recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the reaction of 2-methoxyphenol derivatives with thiadiazole intermediates. The general synthetic pathway includes:
- Formation of Thiadiazole Ring : The initial step involves the synthesis of the 1,2,4-thiadiazole core through cyclization reactions.
- Coupling Reaction : The thiadiazole derivative is then coupled with 2-methoxyphenol to form the final acetamide product.
Anticancer Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to 2-(2-methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide demonstrate cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : Commonly tested cell lines include MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against both bacterial and fungal strains.
- Bacterial Activity : Studies show that derivatives with similar structures can inhibit growth in Gram-positive and Gram-negative bacteria.
- Fungal Activity : Antifungal tests reveal effectiveness against strains such as Candida albicans and Aspergillus niger.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 24 µg/mL |
Case Studies
Several studies have reported on the biological evaluation of similar compounds derived from the thiadiazole family:
-
Anticancer Evaluation : A study evaluated a series of thiadiazole derivatives against multiple cancer cell lines and found promising results for compounds structurally related to 2-(2-methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide.
- Findings : Some derivatives showed selective cytotoxicity with GI50 values in low micromolar ranges, indicating potential for further development as anticancer agents.
-
Antimicrobial Screening : Another research effort focused on the antimicrobial properties of thiadiazole derivatives, demonstrating significant activity against various pathogens.
- Results : Compounds exhibited zones of inhibition ranging from 15 mm to 19 mm against Salmonella typhi and E. coli at concentrations of 500 µg/disk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
